Fmoc-N-Me-Ala-OH

Catalog No.
S710079
CAS No.
84000-07-7
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Ala-OH

CAS Number

84000-07-7

Product Name

Fmoc-N-Me-Ala-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1

InChI Key

JOFHWKQIQLPZTC-LBPRGKRZSA-N

SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-N-Me-Ala-OH;84000-07-7;Fmoc-N-methyl-L-alanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoicacid;Fmoc-Nalpha-methyl-L-alanine;MFCD00153384;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoicacid;(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoicacid;Fmoc-L-MeAla-OH;AmbotzFAA1395;AC1LEMGZ;PubChem18933;Fmoc-N-Methyl-Ala-OH;Fmoc-N-a-methyl-L-alanine;47594_ALDRICH;SCHEMBL120596;47594_FLUKA;CTK7I3107;ZINC57597;MolPort-003-934-200;ANW-37736;CF-309;SBB067205;AKOS015907196;AN-7887

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

Fmoc-NmeAla is a valuable building block for the chemical synthesis of peptides using Fmoc/tert-butyl solid-phase peptide synthesis (SPPS). The Fmoc group allows for the controlled addition of amino acids to a growing peptide chain, while the N-methyl functionality can introduce specific features into the final peptide.

Studies of Protein-Protein Interactions:

N-methylation of amino acids can affect protein conformation and stability. Fmoc-NmeAla can be incorporated into peptides to investigate the role of methylation in protein-protein interactions []. This helps researchers understand how proteins bind to each other and how these interactions influence cellular processes.

Development of Peptide-Based Therapeutics:

The unique properties of Fmoc-NmeAla can be exploited to design novel peptide-based drugs. N-methylation can improve the stability and potency of peptides, making them more suitable for therapeutic applications []. Researchers are exploring the use of Fmoc-NmeAla in the development of new drugs for various diseases.

Investigation of Enzyme Function:

Fmoc-NmeAla can be used as a substrate or inhibitor for enzymes to study their activity and specificity. By incorporating N-methyl groups into specific positions, researchers can probe the enzyme's binding pocket and understand how it interacts with substrates []. This knowledge is crucial for designing new drugs that target specific enzymes.

Studies of Protein Folding and Aggregation:

N-methylation can influence the way proteins fold and interact with each other. Fmoc-NmeAla can be used to study how this modification affects protein aggregation, which is associated with several neurodegenerative diseases [].

Fmoc-N-Methyl-Alanine-Hydroxyl (Fmoc-N-Me-Ala-OH) is a derivative of alanine, specifically featuring a methyl group on the nitrogen atom and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has the molecular formula C₁₉H₁₉NO₄ and a molecular weight of 325.36 g/mol. It is commonly used in peptide synthesis due to its ability to provide stability and protect the amino group during reactions, facilitating the formation of peptide bonds while preventing unwanted side reactions .

, predominantly in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the subsequent coupling of Fmoc-N-Me-Ala-OH with other amino acids to form peptides. Typical coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) are often employed in these reactions to enhance yield and purity .

While specific biological activities of Fmoc-N-Methyl-Alanine-Hydroxyl have not been extensively documented, compounds with similar structures often exhibit significant biological relevance. For instance, derivatives of alanine are known to play roles in protein synthesis and metabolic pathways. Furthermore, N-methylated amino acids can influence the conformational properties of peptides, potentially affecting their biological functions .

The synthesis of Fmoc-N-Methyl-Alanine-Hydroxyl can be achieved through several methods:

  • Direct Methylation: Alanine can be methylated using methyl iodide under basic conditions to produce N-methyl-alanine, followed by the introduction of the Fmoc group.
  • Fmoc Protection: The Fmoc group can be introduced via reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base, protecting the amino group.
  • Coupling Reactions: The final product can be obtained by coupling N-methyl-alanine with the Fmoc group using standard peptide coupling techniques .

Fmoc-N-Methyl-Alanine-Hydroxyl is primarily utilized in:

  • Peptide Synthesis: As an intermediate in the production of peptides for research and pharmaceutical applications.
  • Drug Development: Its derivatives may serve as potential drug candidates due to their structural properties.
  • Biotechnology: Used in studies focusing on protein interactions and modifications .

Interaction studies involving Fmoc-N-Methyl-Alanine-Hydroxyl often focus on its role in peptide conformation and binding affinity with various receptors or enzymes. These studies may utilize techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to elucidate binding characteristics and conformational changes upon ligand binding .

Several compounds share structural similarities with Fmoc-N-Methyl-Alanine-Hydroxyl. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexKey Features
Fmoc-N-Methyl-Leucine103478-62-20.93Used in peptide synthesis; larger side chain
Fmoc-N-Methyl-D-Alanine84000-07-71.00D-enantiomer variant; different stereochemistry
Fmoc-N-Methyl-Glycine6886340.93Smaller side chain; simpler structure
Fmoc-N-Methyl-Valine1362858-88-50.93Branched-chain amino acid; used in similar applications
Fmoc-N-Methyl-Phenylalanine1217482-47-70.93Aromatic side chain; affects peptide interactions

These compounds highlight the versatility of N-methylated amino acids in various biochemical applications while emphasizing how slight variations in structure can lead to significant differences in function and application .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

325.13140809 g/mol

Monoisotopic Mass

325.13140809 g/mol

Heavy Atom Count

24

Wikipedia

Fmoc-N-Methyl-L-alanine

Dates

Modify: 2023-08-15

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